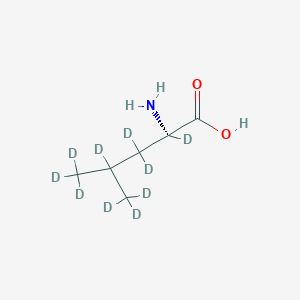
L-Leucina-d10
Descripción general
Descripción
Synthesis Analysis
L-Leucine-d10 synthesis has been explored in the context of creating labeled compounds for research purposes. For instance, L-[1-11C]leucine, a compound related to L-Leucine-d10 in its labeled form, has been synthesized for cerebral protein synthesis rate determination using positron emission tomography (PET). This synthesis involved a modified Bucherer-Strecker reaction sequence, demonstrating the complexity and the specific methodologies required to introduce isotopic labeling into amino acids (Barrio et al., 1983).
Molecular Structure Analysis
The molecular structure of L-Leucine-d10 and its interactions within biological systems is a significant area of interest. Studies on molecular aggregation in crystalline complexes of hydrophobic D- and L-amino acids have provided insights into the crystal packing and molecular conformations, which are crucial for understanding the physical and chemical properties of L-Leucine-d10 (Dalhus & Görbitz, 1999).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of L-Leucine-d10 have highlighted its role in protein synthesis. A novel method using D10-leucine based on protein synthesis rate measurement in aquatic bacterial productivity has been developed, showcasing the compound's utility in non-radioactive methodologies for scientific research (Tsuchiya et al., 2020).
Physical Properties Analysis
The physical properties of L-Leucine-d10, such as its stability and interactions within biological systems, are essential for its application in research. Solid-state 2H NMR spectroscopy has been used to study the molecular dynamics of the leucine side chain in collagen fibrils labeled with [2H10]leucine, providing valuable insights into its behavior at the molecular level (Batchelder et al., 1982).
Chemical Properties Analysis
The chemical properties of L-Leucine-d10, including its incorporation into proteins and its impact on metabolic pathways, have been extensively studied. For example, leucine incorporation methods have been used as a measure of protein synthesis in bacterial assemblages in natural aquatic systems, highlighting the compound's utility in ecological and environmental microbiology research (Kirchman et al., 1985).
Aplicaciones Científicas De Investigación
Regulación de la ingesta de alimentos y el balance energético
L-Leucina: es conocida por activar la diana mamífera de la rapamicina (mTOR), que desempeña un papel crucial en el metabolismo. La investigación ha explorado el potencial de la suplementación con L-leucina en la regulación de la ingesta de alimentos y el balance energético. Aunque las inyecciones centrales de L-leucina han demostrado disminuir la ingesta de alimentos, la suplementación oral no afecta significativamente la ingesta de alimentos. Sin embargo, puede ayudar a reducir la adiposidad corporal en ciertas condiciones .
Homeostasis de la glucosa
La suplementación con L-leucina se ha investigado por sus efectos sobre la homeostasis de la glucosa. Los estudios sugieren que la suplementación con L-leucina puede mejorar la homeostasis de la glucosa, aunque los mecanismos detrás de estos efectos beneficiosos no se comprenden completamente y pueden depender parcialmente de la pérdida de peso .
Función cardíaca en la insuficiencia cardíaca
La suplementación con L-leucina ha mostrado promesa en la mejora de la función diastólica en la insuficiencia cardíaca con fracción de eyección preservada (HFpEF). En modelos animales, se encontró que la L-leucina mejoraba la función cardíaca, reducía la rigidez y la fibrosis ventricular izquierda, y mejoraba la función respiratoria mitocondrial sin alterar el contenido mitocondrial. Estos efectos se asociaron con la supresión de la expresión de HDAC4 y la localización nuclear, lo que sugiere una posible aplicación terapéutica para la L-leucina en la disfunción cardíaca .
Síntesis de proteínas y regeneración tisular
Como aminoácido esencial, la L-leucina juega un papel importante en la síntesis de proteínas y la regeneración tisular. Su capacidad para regular procesos celulares como la síntesis de proteínas lo convierte en un compuesto valioso para la investigación en el crecimiento muscular, la recuperación y la salud metabólica general .
Tratamiento de la obesidad y la diabetes mellitus
El potencial de la L-leucina como suplemento dietético para tratar la obesidad y la diabetes mellitus ha sido objeto de interés científico. Al activar la señalización de mTOR, la L-leucina puede influir en varios procesos metabólicos, ofreciendo un enfoque novedoso para controlar estas afecciones .
Control del estrés oxidativo en la toxicidad de los órganos
Las dietas ricas en L-leucina se han considerado para controlar el estrés oxidativo y proteger el tejido cardíaco en modelos de toxicidad utilizando doxorrubicina, un fármaco ampliamente utilizado en el tratamiento del cáncer. Si bien se han observado sus beneficios en el tejido cardíaco, los efectos en otros órganos, como el hígado y los riñones, requieren una mayor investigación .
Mecanismo De Acción
Target of Action
L-Leucine-d10 is a deuterium-labeled form of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that primarily targets the mTOR signaling pathway . The mTOR pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .
Mode of Action
L-Leucine-d10, like L-Leucine, activates the mTOR signaling pathway . This activation leads to a series of biochemical reactions that promote protein synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by L-Leucine-d10 is the mTOR signaling pathway . Activation of this pathway leads to increased protein synthesis and cell growth . Additionally, L-Leucine is involved in other metabolic pathways, contributing to various cellular functions .
Pharmacokinetics
The pharmacokinetics of L-Leucine-d10 is expected to be similar to that of L-Leucine, with the deuterium labeling potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties . Deuterium labeling has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The activation of the mTOR signaling pathway by L-Leucine-d10 leads to increased protein synthesis and cell growth . This can have various effects at the molecular and cellular levels, depending on the specific cellular context .
Action Environment
The action, efficacy, and stability of L-Leucine-d10 can be influenced by various environmental factors.
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584053 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106972-44-5 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why are deuterated amino acids like L-Leucine-d10 useful in NMR studies of large proteins?
A1: Large proteins present challenges for NMR analysis due to spectral overlap and rapid signal decay. Incorporating deuterated amino acids like L-Leucine-d10 can significantly simplify NMR spectra. Deuterium has a smaller gyromagnetic ratio than hydrogen, leading to reduced dipolar coupling and thus, narrower linewidths in the NMR spectra [, ]. This improves resolution and allows for easier identification and assignment of individual resonances, particularly in crowded spectral regions.
Q2: How are specific labeling strategies with deuterated amino acids beneficial?
A2: Strategically incorporating L-Leucine-d10 at specific positions within a large protein provides targeted insights into the protein's structure and dynamics. For example, labeling methyl groups in a specific domain allows researchers to focus on that region's interactions or conformational changes [, ]. This targeted approach simplifies data analysis and provides more detailed information about specific protein regions compared to uniform deuteration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)








![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)